molecular formula C27H32N4O4 B2581148 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 921496-79-9

2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2581148
CAS No.: 921496-79-9
M. Wt: 476.577
InChI Key: XNWLMXBIAWKRHU-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C27H32N4O4 and its molecular weight is 476.577. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of novel compounds, including those related to 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(o-tolyl)acetamide, often serves as a cornerstone for developing new therapeutic agents. For instance, research efforts by Abu‐Hashem et al. (2020) focused on creating new heterocyclic compounds derived from benzodifuranyl with potential anti-inflammatory and analgesic properties, showcasing the broader utility of complex organic synthesis in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Evaluation for Therapeutic Potential

The development of novel amides from pyrrolidin-1-yl-acetic acid, as studied by Obniska et al. (2015), is another area where compounds similar to this compound are evaluated for their therapeutic potential, including anticonvulsant activity (Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki, & Kamiński, 2015).

Molecular Design for Disease Treatment

Shibuya et al. (2018) identified a clinical candidate, K-604, for the treatment of diseases involving ACAT-1 overexpression. This research exemplifies how detailed molecular design, including the insertion of a piperazine unit, can enhance the biological properties and solubility of compounds for improved therapeutic efficacy (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).

Antitumor and Antimicrobial Activities

Studies by Xin et al. (2018) on 1-phenyl-4-substituted phthalazine derivatives, including those with piperazine and acetamide groups, demonstrated significant antitumor activity, highlighting the potential of such compounds in cancer therapy (Xin, Meng, Liu, & Zhang, 2018). Similarly, Menteşe et al. (2013) synthesized norfloxacin derivatives with added piperazine structures to investigate their biological activities, including antimicrobial effects (Menteşe, Bayrak, Uygun, Mermer, Ulker, Karaoglu, & Demirbas, 2013).

Properties

IUPAC Name

2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O4/c1-20-6-4-5-7-24(20)28-27(33)19-31-18-26(35-3)25(32)16-22(31)17-29-12-14-30(15-13-29)21-8-10-23(34-2)11-9-21/h4-11,16,18H,12-15,17,19H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWLMXBIAWKRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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